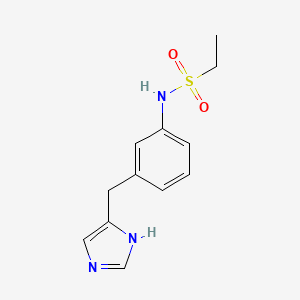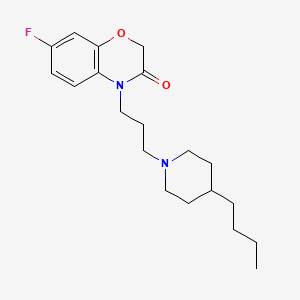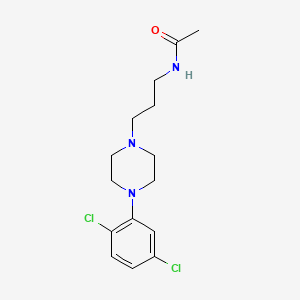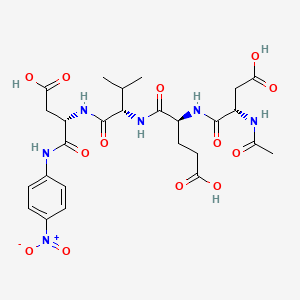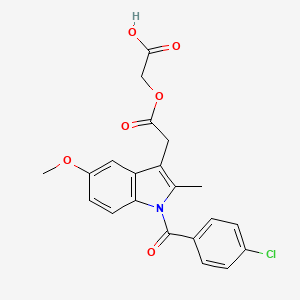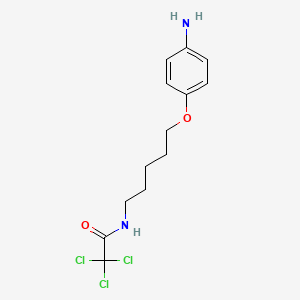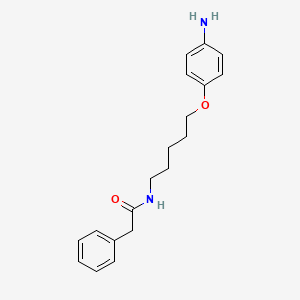![molecular formula C15H9ClF6NO5P B1664391 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate CAS No. 634913-39-6](/img/structure/B1664391.png)
2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate
説明
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research by Vora and Vyas (2019) details the synthesis of novel compounds using 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole for antimicrobial purposes. The synthesis process involves a Biginelli reaction and the use of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone). This compound was characterized using infrared, 1H nuclear magnetic resonance, and mass spectroscopic techniques and evaluated for its antibacterial and antifungal activities (Vora & Vyas, 2019).
Aquaporin-4 Inhibition and Cerebral Edema Reduction
A study by Farr et al. (2019) identified a compound, AER-271, which is a prodrug of AER-270 (N-[3,5-bis (trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide), and involves 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate. This compound was found to inhibit Aquaporin-4, reducing cerebral edema and improving neurological outcomes in models of central nervous system injury (Farr et al., 2019).
Synthesis of Electron-Deficient Phosphine Oxides
Busacca et al. (2007) discussed the synthesis of electron-deficient secondary phosphine oxides, including the preparation of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. This research is significant in the field of organic synthesis, particularly in the development of phosphorus-containing compounds (Busacca et al., 2007).
Ionic Liquid Catalysis
Kalantari (2012) utilized triethyl ammonium dihydrogen phosphate as an acidic ionic liquid catalyst for synthesizing compounds like 1,8-dioxo-octahydroxanthenes. This study demonstrates the application of phosphates in facilitating chemical reactions under mild conditions (Kalantari, 2012).
作用機序
The compound is associated with Aquaporins, which are cell membrane proteins that act as molecular water channels . Aquaporin inhibitors, such as this compound, may be of utility in the treatment or control of diseases of water imbalance, for example edema (particularly edema of the brain and spinal cord), hyponatremia, and excess fluid retention, as well as diseases such as epilepsy, retinal ischemia and other diseases of the eye, myocardial ischemia, myocardial ischemia/reperfusion injury, myocardial infarction, myocardial hypoxia, congestive heart failure, sepsis, and neuromyelitis optica, as well as migraines .
特性
IUPAC Name |
[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXPHFIHYXZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-4-chlorophenyl dihydrogen phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



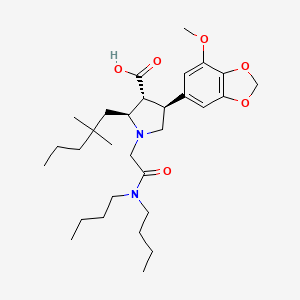
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)

